REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([O:7][CH3:8])[O:9][CH:10]([CH3:16])[CH:11]1[O:12][C:13]([CH3:14])=[O:15].[CH3:23][C:24]([OH:25])=[O:26].[CH3:27][C:28]([O:29][C:30](=[O:31])[CH3:32])=[O:33].[OH2:22].[S:17](=[O:18])(=[O:19])([OH:20])[OH:21]>>[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([O:25][C:24]([CH3:23])=[O:26])[O:9][CH:10]([CH3:16])[CH:11]1[O:12][C:13]([CH3:14])=[O:15]
|
Name
|
COC1OC(C)C(OC(C)=O)C1OC(C)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1OC(C)C(OC(C)=O)C1OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OC1OC(C)C(OC(C)=O)C1OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([O:7][CH3:8])[O:9][CH:10]([CH3:16])[CH:11]1[O:12][C:13]([CH3:14])=[O:15].[CH3:23][C:24]([OH:25])=[O:26].[CH3:27][C:28]([O:29][C:30](=[O:31])[CH3:32])=[O:33].[OH2:22].[S:17](=[O:18])(=[O:19])([OH:20])[OH:21]>>[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([O:25][C:24]([CH3:23])=[O:26])[O:9][CH:10]([CH3:16])[CH:11]1[O:12][C:13]([CH3:14])=[O:15]
|
Name
|
COC1OC(C)C(OC(C)=O)C1OC(C)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1OC(C)C(OC(C)=O)C1OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OC1OC(C)C(OC(C)=O)C1OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([O:7][CH3:8])[O:9][CH:10]([CH3:16])[CH:11]1[O:12][C:13]([CH3:14])=[O:15].[CH3:23][C:24]([OH:25])=[O:26].[CH3:27][C:28]([O:29][C:30](=[O:31])[CH3:32])=[O:33].[OH2:22].[S:17](=[O:18])(=[O:19])([OH:20])[OH:21]>>[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH:6]([O:25][C:24]([CH3:23])=[O:26])[O:9][CH:10]([CH3:16])[CH:11]1[O:12][C:13]([CH3:14])=[O:15]
|
Name
|
COC1OC(C)C(OC(C)=O)C1OC(C)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC1OC(C)C(OC(C)=O)C1OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OC1OC(C)C(OC(C)=O)C1OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |